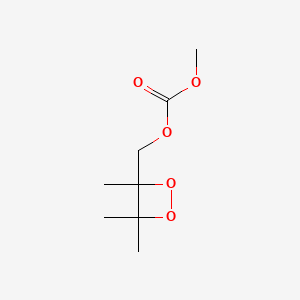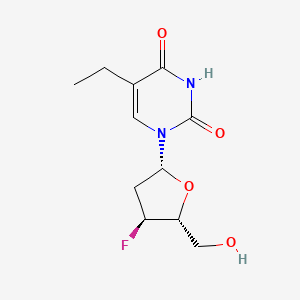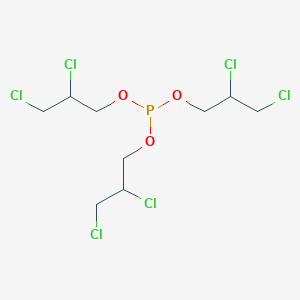
Tris(2,3-dichloropropyl) phosphite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris-(dichloropropyl) phosphite: is a chlorinated organophosphate compound widely used as a flame retardant. It is known for its effectiveness in reducing the flammability of various materials, including plastics, textiles, and foams. The compound is characterized by its chemical formula C9H15Cl6O4P and a molar mass of 430.89 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: Tris-(dichloropropyl) phosphite is synthesized through the reaction of epichlorohydrin with phosphorus oxychloride . The reaction typically involves the following steps:
- The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
- The product is then purified through distillation or other separation techniques to obtain tris-(dichloropropyl) phosphite in its pure form.
Epichlorohydrin: is reacted with in the presence of a catalyst.
Industrial Production Methods: Industrial production of tris-(dichloropropyl) phosphite follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and separation units to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Tris-(dichloropropyl) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to produce phosphoric acid and chlorinated byproducts.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of different organophosphate derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as amines or alcohols under controlled temperature and pH conditions.
Major Products Formed:
Oxidation: Phosphates and chlorinated byproducts.
Hydrolysis: Phosphoric acid and chlorinated alcohols.
Substitution: Various organophosphate derivatives depending on the nucleophile used.
科学研究应用
Tris-(dichloropropyl) phosphite has a wide range of scientific research applications, including:
Chemistry: Used as a flame retardant in the synthesis of polymers and resins.
Medicine: Investigated for its potential toxicological effects on human health, particularly its impact on liver and intestinal cells
Industry: Widely used in the production of flame-retardant materials, including textiles, foams, and plastics.
作用机制
Tris-(dichloropropyl) phosphite is structurally similar to other organophosphate flame retardants, such as:
- Tris-(2-chloroethyl) phosphate (TCEP)
- Tris-(chloropropyl) phosphate (TCPP)
- Tris-(2,3-dibromopropyl) phosphate (TDBPP)
Uniqueness:
- Tris-(dichloropropyl) phosphite is unique due to its specific chlorinated structure, which imparts distinct flame-retardant properties.
- Compared to TCEP and TCPP, tris-(dichloropropyl) phosphite has a higher chlorine content, making it more effective in certain applications .
相似化合物的比较
- Tris-(2-chloroethyl) phosphate (TCEP)
- Tris-(chloropropyl) phosphate (TCPP)
- Tris-(2,3-dibromopropyl) phosphate (TDBPP)
属性
CAS 编号 |
6145-79-5 |
|---|---|
分子式 |
C9H15Cl6O3P |
分子量 |
414.9 g/mol |
IUPAC 名称 |
tris(2,3-dichloropropyl) phosphite |
InChI |
InChI=1S/C9H15Cl6O3P/c10-1-7(13)4-16-19(17-5-8(14)2-11)18-6-9(15)3-12/h7-9H,1-6H2 |
InChI 键 |
FCFIEBVTVHJMQR-UHFFFAOYSA-N |
规范 SMILES |
C(C(CCl)Cl)OP(OCC(CCl)Cl)OCC(CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


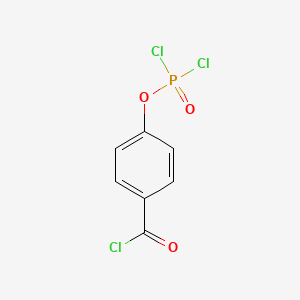
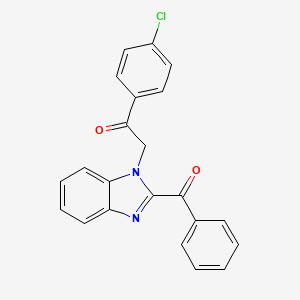
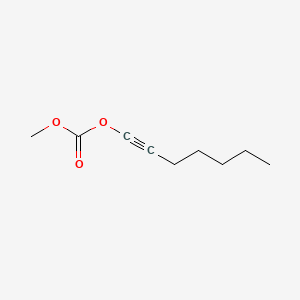
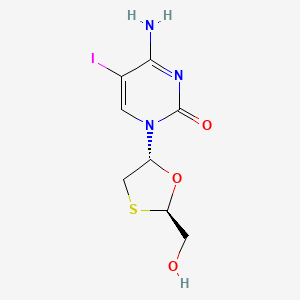
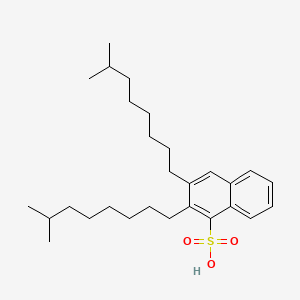
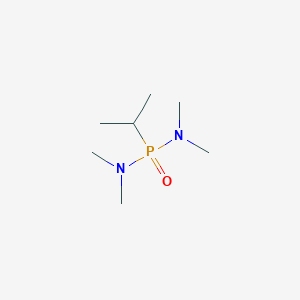
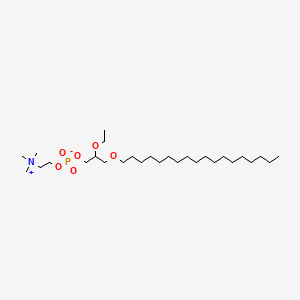

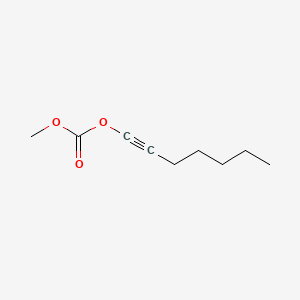
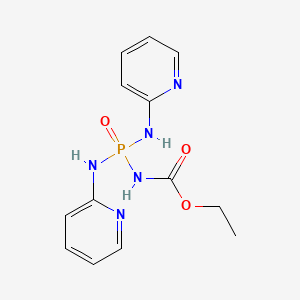
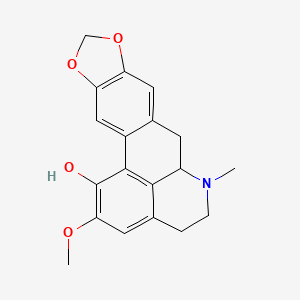
![[4-(2-Phenylpropan-2-yl)phenyl] 4-methylbenzenesulfonate](/img/structure/B12790145.png)
